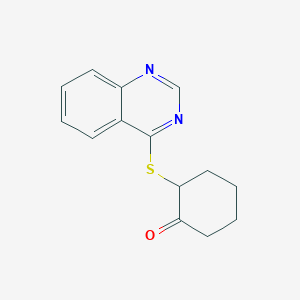
Cyclohexanone, 2-(4-quinazolinylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(quinazolin-4-ylthio)cyclohexanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline moiety attached to a cyclohexanone ring via a sulfur atom, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)cyclohexanone typically involves the reaction of quinazoline derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a thiolation reaction, where a quinazoline derivative is reacted with a cyclohexanone derivative in the presence of a sulfur source such as thiourea or elemental sulfur. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(quinazolin-4-ylthio)cyclohexanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(quinazolin-4-ylthio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 2-(quinazolin-4-ylthio)cyclohexanone involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities but lacks the cyclohexanone ring.
2-(quinazolin-4-ylthio)acetophenone: Another derivative with a different substituent on the quinazoline moiety.
4-(quinazolin-4-ylthio)benzoic acid: Features a benzoic acid group instead of a cyclohexanone ring.
Uniqueness
2-(quinazolin-4-ylthio)cyclohexanone is unique due to the presence of both the quinazoline moiety and the cyclohexanone ring, which contribute to its distinct chemical properties and biological activities. The sulfur linkage also adds to its reactivity and potential for diverse chemical transformations .
Propriétés
Numéro CAS |
51239-48-6 |
|---|---|
Formule moléculaire |
C14H14N2OS |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
2-quinazolin-4-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H14N2OS/c17-12-7-3-4-8-13(12)18-14-10-5-1-2-6-11(10)15-9-16-14/h1-2,5-6,9,13H,3-4,7-8H2 |
Clé InChI |
TWLMCNULZJCCHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)SC2=NC=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




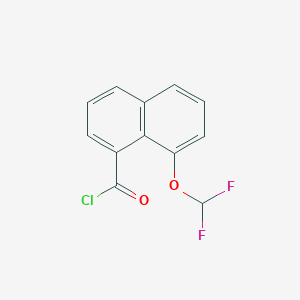


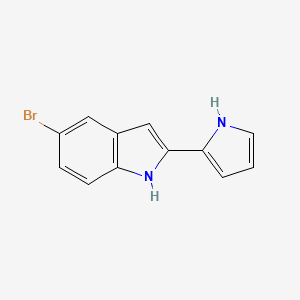





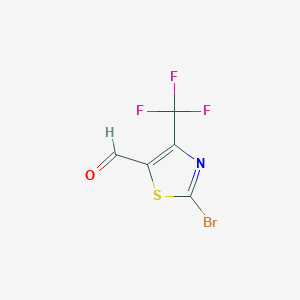
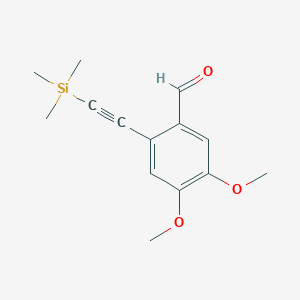
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
